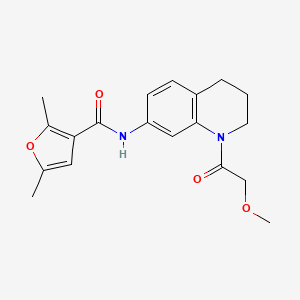
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound noted for its unique combination of functional groups, including a quinoline derivative and a furan moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide typically involve the following steps:
Formation of the Quinoline Derivative
Starting Material: : Aniline derivative
Reaction: : Cyclization in the presence of a Lewis acid such as AlCl3.
Conditions: : Mild heating and an inert atmosphere.
Incorporation of the Furan Ring
Starting Material: : A suitable furan derivative.
Reaction: : Friedel-Crafts acylation using acyl chloride.
Conditions: : Anhydrous conditions and a polar solvent like dichloromethane.
Methoxyacetylation
Starting Material: : Intermediate tetrahydroquinoline.
Reaction: : Acylation with methoxyacetic acid in the presence of a coupling reagent like EDCI.
Conditions: : Room temperature and an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production involves similar steps with optimizations for large-scale operations. These can include continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency. Reaction conditions are closely monitored to maintain product yield and purity.
化学反应分析
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide.
Conditions: : Acidic or basic media.
Products: : Ketones, carboxylic acids.
Reduction
Reagents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Conditions: : Mild temperatures.
Products: : Alcohols, alkanes.
Substitution
Reagents: : Alkyl halides, nucleophiles.
Conditions: : Varies (often room temperature to slight heating).
Products: : Various substituted derivatives.
科学研究应用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide finds applications in several domains:
Chemistry
Used as a building block for more complex molecules in organic synthesis due to its reactive sites.
Biology
Potential for use in designing biologically active molecules such as enzyme inhibitors or receptor ligands.
Medicine
Explored for pharmacological properties, potentially useful in drug development for treating various ailments.
Industry
May serve as a precursor for high-performance materials, including specialized polymers and dyes.
作用机制
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: : Enzymes, receptors, nucleic acids.
Pathways: : Can inhibit enzyme activity or modulate receptor signaling pathways.
Interactions: : Forms stable complexes with target molecules, altering their function.
相似化合物的比较
Compared to other quinoline derivatives and furan compounds, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide offers unique properties due to its combination of functional groups:
Similar Compounds: : Quinolones, Furans, Carboxamides.
Uniqueness: : Enhanced stability, reactivity, and potential for diverse applications.
That's a wrap! Any other compound you'd like to dive into?
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-9-16(13(2)25-12)19(23)20-15-7-6-14-5-4-8-21(17(14)10-15)18(22)11-24-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSREAHVCPZCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

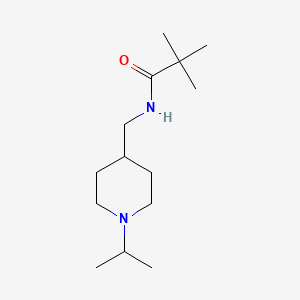
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)


![Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate](/img/structure/B2644715.png)
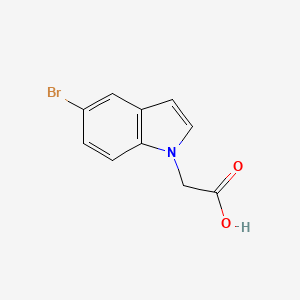
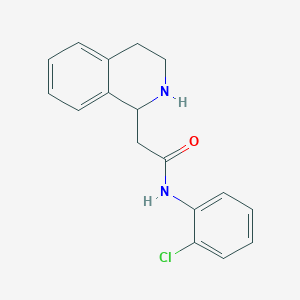
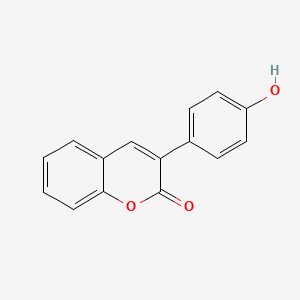
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2644724.png)
![3-Oxa-8-azaspiro[5.6]dodecane hydrochloride](/img/structure/B2644726.png)
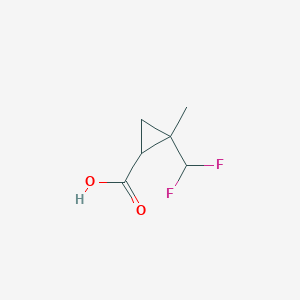
![2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2644728.png)
![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)
